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Introduction

Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic derivative of the
psychoactive alkaloid ibogaine. Developed as a potential treatment for substance use
disorders, Zolunicant has been engineered to retain the anti-addictive properties of ibogaine
while minimizing its hallucinogenic and cardiotoxic side effects. This technical guide provides a
comprehensive overview of the current understanding of Zolunicant's pharmacokinetics (PK)
and pharmacodynamics (PD), drawing from available preclinical and clinical data.

Pharmacodynamics: How Zolunicant Interacts with
the Body

Zolunicant's primary mechanism of action is as an antagonist of the a3[34 nicotinic
acetylcholine receptors (nAChRs). These receptors are implicated in the brain's reward
pathways, and their modulation is believed to reduce the reinforcing effects of addictive
substances. Unlike its parent compound, ibogaine, Zolunicant exhibits a more selective
receptor binding profile.

Receptor Binding and Functional Activity

In vitro studies have quantified Zolunicant's interaction with its primary target and other
receptors.
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Parameter Value Receptor/System Description

Concentration causing
IC50 750 nM a3p4 nAChRs 50% inhibition of

receptor function.

Dissociation constant,
Torpedo AChR lon o o
Kd 230 nM indicating binding
Channel o
affinity.

Concentration causing

50% of the maximal
EC50 300 nM AChR Desensitization

effect on receptor

desensitization.

Signaling Pathway of Zolunicant

Zolunicant's antagonism of a334 nAChRs in key brain regions, such as the medial habenula
and interpeduncular nucleus, is thought to modulate downstream dopamine release in the
mesolimbic pathway, a critical circuit in addiction.

Presynaptic Terminal

Postsynaptic Neuron

Binds to

Acetylcholine Stimulates

a3p4 nAChR Dopamine Release Reward Pathway Activation
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Zolunicant's antagonistic action on the a3[34 nicotinic acetylcholine receptor.

Pharmacokinetics: The Journey of Zolunicant
Through the Body
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The pharmacokinetic profile of Zolunicant, encompassing its absorption, distribution,
metabolism, and excretion (ADME), has been investigated in both preclinical and clinical
settings.

Metabolism

In vitro studies using human liver microsomes have demonstrated that Zolunicant is primarily
metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This
process is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19
(CYP2C19).

Parameter Value Range System Description

Michaelis-Menten

constant, indicating

Human Liver the substrate
Km 2.81-7.9uM ) ]
Microsomes concentration at half-
maximal reaction
velocity.
0.045 - 0.29 Human Liver Maximum reaction
Vmax ) ) ]
nmol/mg/min Microsomes velocity.
cDNA-expressing Michaelis-Menten
Km 1.34 uM Microsomes constant in a specific
(CYP2C19) enzyme system.
cDNA-expressing Maximum reaction
Vmax 0.21 nmol/mg/min Microsomes velocity in a specific
(CYP2C19) enzyme system.

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT04292197) was conducted to assess the safety, tolerability, and
pharmacokinetics of Zolunicant in healthy volunteers. The study included single ascending
dose (SAD) and multiple ascending dose (MAD) cohorts. While the trial has been completed,
detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) have not yet been
made publicly available.
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Study Arm Dosing Regimen

4 mg, 8 mg, 12 mg, and 16 mg administered
) ) twice in one day. Another description mentions
Single Ascending Dose (SAD) ] )
single doses between 4 and 325 mg twice per

day.

_ _ Doses between 2 and 90 mg administered twice
Multiple Ascending Dose (MAD) ) )
daily for up to 7 consecutive days.

Experimental Protocols
In Vitro Metabolism Assay

The in vitro metabolism of Zolunicant was characterized using the following protocol:
o System: Pooled human liver microsomes and cDNA-expressed CYP2C19.
e Substrate: Zolunicant (18-MC).

 Incubation: Zolunicant was incubated with the microsomal preparations in the presence of
an NADPH-regenerating system to initiate the metabolic reaction.

e Analysis: The formation of the metabolite, 18-hydroxycoronaridine, was monitored over time
using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

 Kinetics: Michaelis-Menten kinetics were determined by varying the concentration of
Zolunicant and measuring the initial rate of metabolite formation.
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Workflow for the in vitro metabolism study of Zolunicant.

Preclinical Self-Administration Studies

The anti-addictive potential of Zolunicant was evaluated in rodent models of drug self-

administration.
e Animals: Male Wistar rats were used.

o Apparatus: Standard operant conditioning chambers equipped with two levers (one active,
one inactive) and an intravenous infusion system.
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e Procedure:

o Acquisition: Rats were trained to self-administer a drug of abuse (e.g., morphine, cocaine)
by pressing the active lever, which triggered an intravenous infusion of the drug.

o Treatment: Once a stable baseline of self-administration was established, rats were pre-
treated with various doses of Zolunicant (e.g., 1-40 mg/kg, intraperitoneally) or vehicle.

o Testing: The effect of Zolunicant on drug self-administration was assessed by measuring
the number of active lever presses and infusions received during subsequent test

sessions.

Acquisition Phase:
Rats learn to self-administer drug

Stabilization Phase:
Establishment of a stable baseline of drug intake

Pretreatment:
Administration of Zolunicant or vehicle

Testing Phase:
Measurement of drug self-administration

y

Data Analysis:
Comparison of drug intake between treatment groups

Click to download full resolution via product page

Experimental workflow for the preclinical self-administration studies.

Phase 1 Clinical Trial (NCT04292197)
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This study was a randomized, double-blind, placebo-controlled trial in healthy volunteers.
o Participants: Healthy, non-smoking male and female volunteers.
e Design:
o Part 1 (SAD): Participants received single ascending doses of Zolunicant HCI or placebo.

o Part 2 (MAD): Participants received multiple ascending doses of Zolunicant HCI or
placebo for 7 consecutive days.

e Assessments:

o Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and
clinical laboratory tests.

o Pharmacokinetics: Blood and urine samples were collected at various time points to
determine pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-
life.

Conclusion

Zolunicant is a promising therapeutic candidate for the treatment of substance use disorders
with a well-defined pharmacodynamic profile centered on its antagonism of a3[34 nicotinic
acetylcholine receptors. Its metabolism is primarily mediated by CYP2C19. While the Phase 1
clinical trial has been completed, the public dissemination of the quantitative pharmacokinetic
data will be a crucial next step in fully understanding its clinical potential and informing the
design of future efficacy studies. The detailed experimental protocols provided herein offer a
basis for the continued investigation of this novel compound.

 To cite this document: BenchChem. [Zolunicant: A Deep Dive into its Pharmacokinetics and
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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